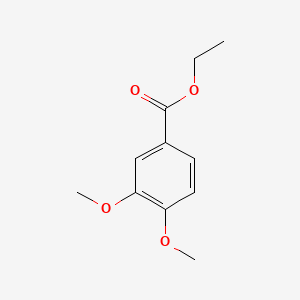

Ethyl 3,4-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYNUGSDPRDVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192598 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-77-9 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Ethyl 3,4-dimethoxybenzoate (CAS 3943-77-9)

Foreword: This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound, also known by its synonyms Ethyl veratrate and 3,4-Dimethoxybenzoic acid ethyl ester, is a key organic compound widely utilized as a building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a benzene ring with two electron-donating methoxy groups and an ethyl ester functionality, makes it a valuable precursor in various synthetic pathways.[2] Primarily, it serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2] Its relevance in drug development is notably highlighted by its role as a derivative of veratric acid, a naturally occurring phenolic acid with documented antioxidative and anti-inflammatory properties.[4] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis, analysis, and applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is typically an off-white to light yellow solid under standard conditions.[2][5]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3943-77-9 | [1][3][5][6] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][3][5] |

| Molecular Weight | 210.23 g/mol | [3][5] |

| Appearance | Off-white to light yellow solid | [2][5] |

| Melting Point | 43-44°C | [5][6] |

| Boiling Point | ~295.5°C (estimate) | [5][6] |

| Purity | Typically ≥98% | [1][2] |

| InChI | 1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3 | [1] |

| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N | [1] |

| SMILES | O=C(OCC)C1=CC=C(OC)C(OC)=C1 |

Synthesis and Purification: A Validated Workflow

The most common and efficient route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This reaction, a classic example of Fischer esterification, is favored for its high yield and straightforward methodology.

Synthesis Protocol: Acid-Catalyzed Esterification

The causality behind this protocol lies in the protonation of the carbonyl oxygen of veratric acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the ethanol. The subsequent dehydration yields the desired ester.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric Acid)

-

Absolute Ethanol (in excess, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl Ether (for extraction)

-

5% Sodium Bicarbonate Solution (for washing)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in absolute ethanol (5-10 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's molar equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux. The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting veratric acid.

-

Work-up - Solvent Removal: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted veratric acid), and finally with brine. The bicarbonate wash is critical for purity, as it selectively deprotonates the acidic starting material, rendering it water-soluble and easily separable from the neutral ester product.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purification: Achieving High Purity

For applications requiring high purity, the crude product obtained from the work-up can be further purified by recrystallization. A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used. The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach ensures a self-validating system of quality control.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃). The specific chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the methoxy carbons, and the two carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption frequencies. Expected peaks include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.[7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 210.23.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase method using a C18 column with a mobile phase like acetonitrile and water is suitable for analysis.[8] Purity is typically determined by the area percentage of the main peak.

-

Thin-Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is invaluable for monitoring the reaction's progress by visualizing the disappearance of the starting material and the appearance of the product.

Diagram 2: Analytical Quality Control Workflow

Caption: Integrated analytical workflow for the quality control of this compound.

Applications in Research and Drug Development

This compound is more than a simple ester; it is a versatile precursor for high-value molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediate: The veratrole moiety (the 3,4-dimethoxybenzene core) is present in numerous biologically active compounds. This compound serves as a convenient starting point for introducing this scaffold. For instance, derivatives of veratric acid are utilized in the synthesis of drugs like Mebeverine, an antispasmodic used to treat irritable bowel syndrome.[4]

-

Building Block in Organic Synthesis: The ester group can be readily hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing multiple avenues for further functionalization. The aromatic ring can also undergo electrophilic substitution, although the directing effects of the methoxy and ester groups must be considered.

-

Research in Bioactivity: While its direct biological applications are less studied than its dihydroxy analog (Ethyl 3,4-dihydroxybenzoate), the core structure is of significant interest.[9][10][11] The parent compound, veratric acid, exhibits various biological activities, and its ester derivatives are synthesized to modify properties like lipophilicity and bioavailability for potential therapeutic applications.[4]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Table 2: Safety and Handling Summary

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | [12] |

| Handling | Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. | [13] |

| Storage | Store at room temperature in a tightly closed container in a dry place. | [5] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [6] |

| First Aid (Skin Contact) | Take off contaminated clothing and wash skin with soap and plenty of water. | [6] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [6] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [6] |

| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [6] |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the compound.[6]

Conclusion

This compound (CAS 3943-77-9) is a foundational chemical intermediate with significant value in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. This guide provides the technical framework and scientific rationale necessary for its confident and effective use in a research and development setting. By integrating robust synthesis protocols with comprehensive analytical validation, researchers can ensure the quality and reliability of this important building block in their scientific endeavors.

References

-

Ethyl 3 4 Dimethoxybenzoate, Powder. IndiaMART. [Link]

- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

Benzoic acid, 3,4-dimethoxy-, ethyl ester. SIELC Technologies. [Link]

-

III Analytical Methods. National Institute for Environmental Studies, Japan. [Link]

-

MSDS of Ethyl 3-methoxybenzoate. Capot Chemical. [Link]

- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

- Preparation technology of veratric acid.

-

A note on the synthesis of veratric acid. ResearchGate. [Link]

-

Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Pharma Focus Asia. [Link]

-

Veratric Acid. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. [Link]

- Preparation method of 3,4-dimethoxybenzene acetaldehyde.

-

(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

-

Mthis compound. PubChem, National Center for Biotechnology Information. [Link]

-

Spectral Information. PubChem, National Center for Biotechnology Information. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [Link]

-

Ethyl 3,4-Dihydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. indiamart.com [indiamart.com]

- 3. scbt.com [scbt.com]

- 4. Veratric acid, 4-iodobutyl ester | 69788-70-1 | Benchchem [benchchem.com]

- 5. This compound CAS#: 3943-77-9 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzoic acid, 3,4-dimethoxy-, ethyl ester | SIELC Technologies [sielc.com]

- 9. nbinno.com [nbinno.com]

- 10. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4-Dimethoxybenzoate

Introduction

Ethyl 3,4-dimethoxybenzoate, also known commercially as Ethyl veratrate, is a substituted aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Structurally, it is the ethyl ester derivative of 3,4-dimethoxybenzoic acid (veratric acid). This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1]. Its importance is notably highlighted by its role as a key precursor in the industrial synthesis of the antispasmodic drug Mebeverine. Furthermore, preliminary studies have indicated its potential as an anticancer agent through the inhibition of dehydrogenase activity, making it a molecule of interest for drug development professionals[2].

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering detailed data, validated protocols, and expert insights into its characterization and application.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester | [3][5] |

| CAS Number | 3943-77-9 | [3][5] |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4][5] |

| Molecular Weight | 210.23 g/mol | [3][4] |

| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid/powder | |

| Melting Point | 43-44 °C | |

| Boiling Point | 295.5 °C (estimated at 760 mmHg) | |

| Density | ~1.095 g/cm³ | |

| Flash Point | 129.5 °C | |

| Solubility | As an ester, it exhibits good solubility in common organic solvents such as ethanol, diethyl ether, ethyl acetate, and acetone. It is sparingly soluble in water. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key spectral features of this compound are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound in a deuterated chloroform (CDCl₃) solvent, the following signals are characteristic:

-

Aromatic Protons (3H): The three protons on the benzene ring appear in the range of δ 6.8-7.7 ppm. Due to their distinct electronic environments, they typically present as a doublet (H-5), a singlet or narrow doublet (H-2), and a doublet of doublets (H-6).

-

Ethyl Ester Methylene Protons (-OCH₂CH₃): A quartet is observed around δ 4.3-4.4 ppm, resulting from the coupling with the adjacent methyl protons.

-

Methoxy Protons (2 x -OCH₃): Two sharp singlets, each integrating to 3 protons, will appear around δ 3.9 ppm. Their chemical shifts may be very close or identical.

-

Ethyl Ester Methyl Protons (-OCH₂CH₃): A triplet is observed around δ 1.3-1.4 ppm, caused by coupling to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see 9 distinct signals:

-

Carbonyl Carbon (-C=O): In the δ 166-167 ppm region.

-

Aromatic Carbons (6C): Six signals in the δ 100-155 ppm range. The two carbons bonded to the oxygen atoms (C-3 and C-4) will be the most downfield in this region.

-

Ethyl Methylene Carbon (-OCH₂-): Around δ 60-61 ppm.

-

Methoxy Carbons (-OCH₃): Around δ 55-56 ppm.

-

Ethyl Methyl Carbon (-CH₃): The most upfield signal, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands include:

-

C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹[6].

-

C-O Stretch (Ester & Ether): Multiple strong peaks in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ range.

-

sp² C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

-

sp³ C-H Stretch (Alkyl): Peaks appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound, approximately 210. Key fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ethyl ester group.

Synthesis and Purification Protocol: Fischer Esterification

The most common and direct method for preparing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid with ethanol, catalyzed by a strong acid[7][8].

Causality Behind Experimental Choices

-

Acid Catalyst (e.g., H₂SO₄): The reaction is inherently slow. The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol)[7].

-

Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction[8]. By using ethanol as the solvent, it is present in large excess. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the product ester[7].

-

Reflux: The reaction is heated to the boiling point of the solvent (ethanol) to increase the reaction rate.

-

Aqueous Workup: After the reaction, the mixture is washed with a sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. A subsequent brine wash helps to remove water from the organic layer.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the solid is mostly dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture.

-

Heating: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

-

Neutralization: Wash the organic layer with 100 mL of a saturated aqueous sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup.

-

Final Wash: Wash the organic layer with 100 mL of saturated aqueous sodium chloride (brine).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

-

Purification: Remove the solvent via rotary evaporation to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield an off-white solid.

Workflow Visualization

Caption: Synthesis and purification workflow for this compound.

Applications and Relevance in Drug Development

The utility of this compound is best understood through its applications:

-

Pharmaceutical Intermediate: Its most prominent role is as an advanced intermediate in the multi-step synthesis of Mebeverine, an antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). The dimethoxybenzoyl moiety is a core structural feature of the final active pharmaceutical ingredient.

-

Oncology Research: Studies have suggested that this compound exhibits potential as an anticancer agent. It has been shown to inhibit dehydrogenase activity in certain cancer cell lines, which could disrupt cellular metabolism and proliferation[2]. This provides a rationale for its inclusion in screening libraries for new oncology drug candidates.

-

Scaffold for Chemical Libraries: The 3,4-dimethoxybenzoyl group is a common feature in many biologically active molecules. As such, this compound is a valuable starting material for creating libraries of related compounds for high-throughput screening in drug discovery campaigns. The related compound, Ethyl 3,4-dihydroxybenzoate, is known to have antioxidant and cardioprotective properties, further highlighting the potential of this chemical scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

-

General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Safety Statements: As a precaution, it is advised to follow safety statements S22 (Do not breathe dust) and S24/25 (Avoid contact with skin and eyes).

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.

-

Fire Fighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

Conclusion

This compound is a well-characterized compound with a defined set of physical and spectroscopic properties. Its straightforward synthesis via Fischer esterification and its established role as a key building block, particularly in the pharmaceutical industry, underscore its importance. For researchers and drug development professionals, a thorough understanding of its properties, from its melting point and spectral signature to its handling requirements, is essential for its effective and safe utilization in the laboratory and in the advancement of chemical and medicinal science.

References

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

- Fischer Esterification. (n.d.).

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]

- Experiment 22: The Fischer Esterification. (n.d.).

-

Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

Ethyl 3,4-dimethoxybenzoate chemical structure and formula C11H14O4

An In-Depth Technical Guide to Ethyl 3,4-Dimethoxybenzoate (C₁₁H₁₄O₄): Synthesis, Characterization, and Applications

Executive Summary

This compound, also known as Ethyl veratrate, is a key organic intermediate with the chemical formula C₁₁H₁₄O₄.[1][2][3] As a derivative of veratric acid, a naturally occurring phenolic compound, this ester serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[4][5] Its stable, substituted benzene ring structure makes it an ideal scaffold for constructing active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via Fischer esterification with mechanistic insights, a full spectroscopic profile for analytical validation, and a discussion of its applications in modern drug development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. This compound is a solid at room temperature, a characteristic that facilitates its handling, weighing, and storage compared to liquid reagents.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][3] |

| CAS Number | 3943-77-9 | [1][2][6] |

| Appearance | Solid / White-like powder | [2][3] |

| Melting Point | 43-44°C | [1] |

| Boiling Point | 295.5°C (at 760 mmHg) | [1] |

| Synonyms | Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester | [2][6] |

| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N | [2][6] |

Synthesis and Mechanistic Pathway

The most prevalent and industrially scalable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid).[7][8] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

The Fischer Esterification Mechanism

The reaction proceeds by the nucleophilic attack of ethanol on the protonated carbonyl carbon of veratric acid. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is critical as it activates the carbonyl group, rendering it significantly more electrophilic.[8][9] The mechanism involves a tetrahedral intermediate, from which a molecule of water is eliminated to yield the final ester product.

Caption: Mechanism of Fischer Esterification for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful synthesis can be readily confirmed through standard analytical techniques described in Section 4.0. The choice to use an excess of ethanol serves a dual purpose: it acts as both a reactant and a solvent, and critically, it drives the reaction equilibrium toward the product in accordance with Le Châtelier's principle.[9][10]

Reagents and Equipment:

-

3,4-Dimethoxybenzoic acid (Veratric Acid)

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl Ether (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 3,4-dimethoxybenzoic acid with 30 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid dropwise. The addition is exothermic and may cause the solution to warm.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water.[11] Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Causality Note: This step is crucial to remove the sulfuric acid catalyst and any unreacted veratric acid, which is deprotonated to its water-soluble carboxylate salt.

-

Extraction: Extract the aqueous mixture three times with 25 mL portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with 25 mL of saturated sodium chloride (brine) solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude product can be purified by recrystallization from a minimal amount of hot ethanol/water or by column chromatography to yield pure this compound as a white solid.

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule. The expected data for this compound are summarized below.

| Technique | Expected Observations |

| IR Spectroscopy (cm⁻¹) | Absence of broad O-H stretch (from carboxylic acid, ~3300-2500 cm⁻¹).[12] Strong C=O stretch (ester) at ~1720-1700 cm⁻¹. C-O stretches at ~1250-1000 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹. |

| ¹H NMR (CDCl₃, ppm) | ~7.5-7.7 (2H, m, aromatic protons), ~6.9 (1H, d, aromatic proton), ~4.35 (2H, q, -OCH₂CH₃), ~3.9 (6H, s, two -OCH₃ groups), ~1.38 (3H, t, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, ppm) | ~166 (C=O, ester carbonyl), ~153, ~148, ~123, ~122, ~111, ~110 (aromatic carbons), ~61 (-OCH₂CH₃), ~56 (two -OCH₃ carbons), ~14 (-OCH₂CH₃). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 210. Key fragments may include loss of the ethoxy group (-OC₂H₅) at m/z = 165, and the subsequent loss of carbon monoxide (-CO) at m/z = 137. |

Applications in Research and Drug Development

This compound is not typically an active agent itself but rather a crucial intermediate. Its value lies in the predictable reactivity of its ester functional group and the potential for further modification of the aromatic ring.

Intermediate in API Synthesis

The 3,4-dimethoxybenzoyl scaffold is present in several pharmaceuticals. A notable example is its role in the synthesis of the antispasmodic drug Mebeverine, which is used to treat irritable bowel syndrome (IBS).[13] While not a direct precursor, related esters of veratric acid are key starting materials in multi-step synthetic routes to the final drug molecule.[13]

Caption: Generalized workflow illustrating the use of veratrate esters as starting materials.

Significance of the 3,4-Dioxygenated Scaffold

The 3,4-dioxygenated substitution pattern on the benzene ring is a common motif in biologically active molecules. For instance, the related compound Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-studied inhibitor of prolyl-hydroxylase (PHD).[14][15] By inhibiting PHD, EDHB stabilizes the hypoxia-inducible factor (HIF-1α), a master regulator of cellular response to low oxygen.[14] This activity gives EDHB potential therapeutic applications in protecting against hypoxic injury and in cancer therapy.[15][16] While this compound does not share this specific activity due to the methylation of the hydroxyl groups, its structural similarity makes it a valuable starting point for the synthesis of analogues and derivatives for drug discovery campaigns targeting such pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air.[1]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound (C₁₁H₁₄O₄) stands as a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis via Fischer esterification, combined with its stable chemical nature, makes it an attractive building block for organic and medicinal chemists. Its primary value is realized in its role as a precursor for more complex molecular architectures, particularly in the development of pharmaceuticals. The well-defined spectroscopic fingerprint of this compound allows for rigorous quality control, ensuring its suitability for multi-step synthetic campaigns where purity is paramount. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthesis is key to leveraging its full potential in the creation of novel and effective therapeutic agents.

References

- Google Patents. (2022). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. Retrieved from [Link]

-

Vihita Drugs & Intermediates. Veratric Acid. Retrieved from [Link]

-

Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. Retrieved from [Link]

-

NIST. Veratric acid, ethyl ester. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzoic acid, 3,4-dimethoxy-, ethyl ester. Retrieved from [Link]

-

University of Wisconsin. Fischer Esterification Procedure. Retrieved from [Link]

-

The Good Scents Company. toluene-2,5-diamine sulfate, 615-50-9. Retrieved from [Link]

- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Carl ROTH. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

-

Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

PubChem. Ethyl 3,5-dimethoxybenzoate. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. Veratric Acid | 93-07-2 [chemicalbook.com]

- 6. Veratric acid, ethyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. mdpi.com [mdpi.com]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. nbinno.com [nbinno.com]

Ethyl 3,4-dimethoxybenzoate molecular weight 210.23 g/mol

An In-Depth Technical Guide to Ethyl 3,4-dimethoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth context, causality behind experimental choices, and validated protocols, reflecting field-proven insights into the molecule's synthesis, characterization, and application.

Introduction: The Versatility of a Benzoate Ester

This compound (also known as Ethyl veratrate) is a substituted benzoate ester with the molecular formula C₁₁H₁₄O₄.[1][2] While it serves as a valuable building block in the synthesis of more complex molecules, its true significance in the drug development landscape is illuminated by its structural relationship to biologically active compounds.[3] The dimethoxy substitution on the benzene ring is a key feature, influencing the molecule's electronic properties, solubility, and metabolic stability. Understanding this compound requires not only knowledge of its intrinsic properties but also an appreciation for its role as a key intermediate and its potential as a pharmacophore, particularly when compared to its biologically active analogue, Ethyl 3,4-dihydroxybenzoate.[4][5]

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 210.23 g/mol | [6] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| CAS Number | 3943-77-9 | [2][6] |

| Synonyms | Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester | [1][2][6] |

| Appearance | Off-white to light yellow solid | [1][6] |

| Melting Point | 43-44°C | [6] |

| Boiling Point | ~295.5°C (estimated) | [6] |

| SMILES String | O=C(OCC)C1=CC=C(OC)C(OC)=C1 | |

| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Approach

The most common and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This acid-catalyzed reaction is a cornerstone of organic synthesis, and its proper execution is critical for achieving high yield and purity.

Causality in Synthesis Protocol

The choice of an acid catalyst (e.g., concentrated sulfuric acid) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[7] Using a large excess of ethanol not only acts as the reagent but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. The subsequent workup with a weak base like sodium bicarbonate solution is designed to neutralize any remaining acid catalyst and unreacted carboxylic acid, facilitating purification.[7]

Experimental Protocol: Fischer Esterification

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 0.055 mol).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess shifts the reaction equilibrium.

-

Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a petroleum ether:ethyl acetate mixture (e.g., 7:3 v/v).

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a crystalline solid.

Visualization: Synthesis Workflow

Caption: Fischer esterification workflow for this compound.

Analytical Characterization: A Self-Validating System

Rigorous characterization is non-negotiable for ensuring the identity and purity of a compound. A multi-technique approach provides a self-validating system where data from orthogonal methods (e.g., spectroscopy and chromatography) corroborate each other.

Spectroscopic Analysis

Spectroscopy provides an atomic- and molecular-level fingerprint of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the two methoxy groups (singlets). The splitting patterns and chemical shifts of the aromatic protons are diagnostic for the 1,3,4-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 11 unique carbon environments, including the characteristic ester carbonyl peak (~166 ppm), aromatic carbons, and aliphatic carbons of the methoxy and ethoxy groups.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration for the ester group, typically around 1720-1730 cm⁻¹. Other key peaks include C-O stretches and C-H stretches for the aromatic and aliphatic parts.[7]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 210, confirming the molecular weight.[7] Fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅), are also expected.

Table 2: Typical Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.7 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.35 (q, 2H, -OCH₂-), 3.9 (s, 6H, 2 x -OCH₃), 1.38 (t, 3H, -CH₃)[7][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 (C=O), ~153, ~148, ~124, ~122, ~112, ~110 (Ar-C), ~61 (-OCH₂-), ~56 (2 x -OCH₃), ~14 (-CH₃)[7][9] |

| IR (neat, cm⁻¹) | ~1729 (C=O stretch), ~1228 (C-O stretch), ~2965, 2843 (Csp³-H stretch)[7] |

| MS (EI) | m/z 210 [M⁺], 181, 165, 137[7] |

Chromatographic Purity Assessment

Chromatography is the gold standard for determining the purity of organic compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the method of choice for routine purity analysis.[10][11] It effectively separates the non-polar analyte from more polar starting materials or by-products.

-

Gas Chromatography (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. Given the compound's stability and boiling point, it is a suitable orthogonal technique to HPLC.[12][13]

Protocol: Purity Determination by HPLC

-

System: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 70:30 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a more specific wavelength like 299 nm.[14]

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 50 µg/mL).

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Visualization: Analytical Workflow

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 3943-77-9 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rjstonline.com [rjstonline.com]

- 13. gcms.cz [gcms.cz]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 3,4-dimethoxybenzoate and Its Core Synonym, Ethyl Veratrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,4-dimethoxybenzoate, a key chemical compound in various scientific domains. It delves into its fundamental properties, synthesis protocols, and significant applications, with a focus on its relevance to the fields of chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

This compound is an organic compound, specifically an ethyl ester of 3,4-dimethoxybenzoic acid (also known as veratric acid). This structural information is key to understanding its reactivity and chemical behavior.

Synonyms and Identifiers

While formally named this compound, this compound is widely known by its common synonym, Ethyl veratrate .[1][2][3][4] This name is derived from its parent carboxylic acid, veratric acid. For clarity and comprehensive database searching, researchers should be familiar with all relevant identifiers.

Other systematic names include:

A crucial identifier for this specific compound is its CAS (Chemical Abstracts Service) Registry Number, which is 3943-77-9 .[3][4] This number provides an unambiguous way to identify the chemical substance.

| Identifier | Value |

| Primary Name | This compound |

| Common Synonym | Ethyl veratrate[1][2][3][4] |

| CAS Number | 3943-77-9[3][4] |

| Molecular Formula | C₁₁H₁₄O₄[1][3][5] |

| Molecular Weight | 210.23 g/mol [3][5] |

| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N[1][4][5] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

| Property | Value |

| Appearance | Solid[1][5] |

| Melting Point | 43-44°C[6] |

| Boiling Point | 295.5°C at 760 mmHg[6] |

| Purity | Typically ≥98%[1] |

The compound is classified as a combustible solid, though specific flash point data is not consistently available.[5] Standard laboratory safety protocols for handling solid chemical reagents should be observed.

Synthesis Methodology: The Fischer-Speier Esterification

The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification .[7][8][9] This acid-catalyzed reaction involves the condensation of a carboxylic acid (veratric acid) with an alcohol (ethanol).

Reaction Principle

The Fischer esterification is a reversible, equilibrium-driven process.[7][8] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[7][8][10]

Generalized Experimental Protocol

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[7][10]

-

Toluene (optional, for azeotropic water removal)

-

Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate glassware, including a reflux condenser and optionally a Dean-Stark apparatus[10]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve veratric acid in an excess of anhydrous ethanol.[10]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[10]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess ethanol is typically removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water, a dilute sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[10]

-

Drying and Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Caption: Fischer-Speier esterification of veratric acid to Ethyl veratrate.

Mechanistic Insights

The reaction mechanism involves several key steps:[8][11]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the veratric acid, increasing the electrophilicity of the carbonyl carbon.[8][11]

-

Nucleophilic Attack: The nucleophilic oxygen of the ethanol molecule attacks the activated carbonyl carbon.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Applications in Research and Drug Development

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: This compound serves as a building block for various active pharmaceutical ingredients (APIs).[12] Its dimethoxybenzene moiety is a common feature in many biologically active compounds. For instance, it is a precursor in the synthesis of Mebeverine, an antispasmodic drug.[13]

-

Chemical Synthesis: Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and as a starting material for more complex molecular architectures.[14]

-

Potential Biological Activity: The structurally related compound, Ethyl 3,4-dihydroxybenzoate, has shown significant biological activities, including antioxidant properties and potential applications in cancer therapy and cardiovascular health.[14][15][16] It has also been investigated for its ability to potentiate the effects of antibiotics against drug-resistant bacteria.[17] While not direct properties of this compound itself, these findings highlight the therapeutic potential of the underlying chemical scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation.[6] Use in a well-ventilated area or under a fume hood.

-

Fire Safety: It is a combustible solid.[5] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6]

Conclusion

This compound, or Ethyl veratrate, is a well-characterized chemical compound with significant utility in organic synthesis. Its straightforward preparation via Fischer-Speier esterification and its role as a versatile intermediate make it a staple in both academic research and industrial applications, particularly in the development of new pharmaceutical agents. A thorough understanding of its nomenclature, properties, and reaction chemistry is crucial for any scientist working with this valuable building block.

References

-

CAS Common Chemistry. N-Hydroxy-2-naphthalenamine. [Link]

-

WorldOfChemicals. Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Key Intermediate in Erlotinib Synthesis. [Link]

-

Tradeindia. 1,3-phenylenediacetonitrile at 10300.00 INR in Mumbai. [Link]

-

Chemsrc. Ethyl valerate | CAS#:539-82-2. [Link]

-

NIST WebBook. Veratric acid, ethyl ester. [Link]

-

eChemPortal. Chemical Substance Search. [Link]

- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. [Link]

-

PubChem. Veratramine. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Pharmaffiliates. Product Name : 4-(Ethyl(nitroso)amino)butyl 3,4-dimethoxybenzoate. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

- Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

PrepChem.com. Synthesis of Ethyl 3,4-Dihydroxybenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 3,4-dihydroxybenzoate: A Critical Pharmaceutical Intermediate. [Link]

-

PubMed Central. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. [Link]

-

MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

-

Wikipedia. Ethyl acrylate. [Link]

-

PubChem. Ethyl butyrate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 3943-77-9 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Veratric acid, ethyl ester [webbook.nist.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. nbinno.com [nbinno.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Ethyl 3,4-dimethoxybenzoate

Introduction

Ethyl 3,4-dimethoxybenzoate, a derivative of benzoic acid, is a chemical compound with emerging interest in the field of biomedical research. Its structural similarity to other biologically active benzoate derivatives suggests a potential for various pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its potential anticancer and antispasmodic properties. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, experimental evaluation, and future research directions.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3,4-Dimethoxybenzoic acid ethyl ester; Ethyl veratrate |

| CAS Number | 3943-77-9 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Solid |

Part 1: Anticancer Activity

Preliminary evidence suggests that this compound possesses anticancer properties. In vitro studies have indicated its potential to inhibit the proliferation of cancer cells.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of A549 human lung carcinoma cells.[1] The proposed mechanism involves the inhibition of dehydrogenase activity within the cancer cells, which is crucial for cellular metabolism and energy production. By disrupting these processes, the compound may effectively halt cancer cell proliferation.[1] However, the precise molecular targets and the complete mechanism of action are yet to be fully elucidated.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 24, 48, or 72 hours to assess the time-dependent effects of the compound.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Figure 1: Workflow of the MTT assay for assessing cell viability.

Part 2: Potential Antispasmodic Activity

The Link to Mebeverine

Mebeverine, chemically known as 4-[ethyl[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate, is used to relieve symptoms of irritable bowel syndrome (IBS).[2] Its mechanism of action is believed to involve the blockage of sodium channels in smooth muscle cells, leading to muscle relaxation. The this compound portion of the molecule may play a role in the overall pharmacological profile of Mebeverine, although this has not been independently verified.

To investigate the potential direct spasmolytic effects of this compound, an isolated tissue bath experiment using a segment of the small intestine (e.g., guinea pig ileum) can be performed.

Principle: This ex vivo method assesses the ability of a compound to relax smooth muscle contractions induced by a spasmogen (e.g., acetylcholine or histamine).

Step-by-Step Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer Attachment: One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with regular washing.

-

Induction of Contraction: A submaximal concentration of a spasmogen (e.g., acetylcholine) is added to the bath to induce a stable contraction.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

Recording of Relaxation: The relaxation of the smooth muscle is recorded as a decrease in tension.

-

Data Analysis: The percentage of relaxation is calculated for each concentration, and a dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) for the spasmolytic effect.

Figure 2: Workflow for the isolated tissue bath experiment.

Part 3: Future Directions and Unexplored Biological Activities

While initial findings point towards potential anticancer and antispasmodic activities, the biological profile of this compound remains largely unexplored. Further research is warranted to investigate other potential pharmacological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities, which are common among phenolic compounds.

Proposed Investigation of Antioxidant Activity

Rationale: The presence of methoxy groups on the benzene ring may confer antioxidant properties by donating electrons to neutralize free radicals.

Standard Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Methodology Outline:

-

Prepare a stock solution of DPPH in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Proposed Investigation of Anti-inflammatory Activity

Rationale: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting key enzymes and pathways involved in the inflammatory response.

Standard Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.

Methodology Outline:

-

Prepare a reaction mixture containing lipoxygenase enzyme and its substrate (e.g., linoleic acid) in a suitable buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate at room temperature.

-

Measure the formation of the product (hydroperoxides) by monitoring the increase in absorbance at 234 nm.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Proposed Investigation of Antimicrobial Activity

Rationale: Benzoate derivatives are known for their antimicrobial properties.

Standard Experimental Protocol: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology Outline:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection of turbidity or by measuring absorbance.

Conclusion

This compound is a compound with demonstrated, albeit not fully characterized, in vitro anticancer activity. Its structural relationship to the antispasmodic drug Mebeverine also suggests a potential for smooth muscle relaxant properties. However, a significant portion of its biological activity profile remains to be elucidated. The experimental protocols outlined in this guide provide a framework for future research to comprehensively evaluate the therapeutic potential of this compound. Further in-depth mechanistic studies are crucial to understand its molecular targets and to pave the way for its potential development as a therapeutic agent.

References

-

Grokipedia. Mebeverine. [Link]

Sources

Ethyl 3,4-dihydroxybenzoate as a Prolyl Hydroxylase (PHD) Inhibitor: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The cellular response to hypoxia is a critical physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability and activity of the HIF-α subunit are tightly regulated by a class of non-heme iron, 2-oxoglutarate (2-OG)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes. Pharmacological inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic state and activating a cascade of downstream genes involved in erythropoiesis, angiogenesis, and metabolic adaptation. This guide provides a comprehensive technical overview of Ethyl 3,4-dihydroxybenzoate (EDHB), a well-characterized small molecule PHD inhibitor. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential.

Note on Nomenclature: This guide focuses on Ethyl 3,4-dihydroxybenzoate (EDHB) , a compound extensively documented as a competitive PHD inhibitor.[1][2][3] Its structural analog, Ethyl 3,4-dimethoxybenzoate, lacks the dihydroxy moiety critical for PHD inhibition and is primarily used as a synthetic intermediate in other applications.[4][5] This distinction is crucial for researchers in the field.

The Central Role of the HIF-1α Signaling Pathway

To appreciate the function of PHD inhibitors, one must first understand the pathway they modulate. The HIF-1 pathway is the master regulator of oxygen homeostasis in virtually all metazoan cells.[6] HIF-1 is a heterodimeric transcription factor composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[2] The regulation of HIF-1α protein stability is the central control point of the entire system.

Under Normoxic Conditions (Sufficient Oxygen):

-

PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues on the HIF-1α subunit.[7][8]

-

This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[8]

-

The VHL complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[9]

-

Consequently, HIF-1α levels remain low, and transcription of hypoxia-responsive genes is inactive.

Under Hypoxic Conditions or with PHD Inhibition (Insufficient Oxygen):

-

In the absence of their co-substrate oxygen, PHD enzymes are inactive.[2]

-

HIF-1α is not hydroxylated and therefore evades recognition by VHL.

-

Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus.[10]

-

In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.[10]

This elegant oxygen-sensing mechanism is depicted below.

Ethyl 3,4-dihydroxybenzoate (EDHB): A Profile

EDHB is a cell-permeable small molecule that functions as a competitive inhibitor of PHD enzymes.[2][11] Its utility in research stems from its ability to reliably stabilize HIF-1α and induce downstream hypoxic responses in a controlled, dose-dependent manner.

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | Ethyl 3,4-dihydroxybenzoate |

| Synonyms | Protocatechuic acid ethyl ester |

| CAS Number | 3943-89-3 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Ethanol |

Synthesis: EDHB can be readily synthesized via a standard Fischer esterification reaction between 3,4-dihydroxybenzoic acid (protocatechuic acid) and absolute ethanol, typically under acidic catalysis.[12]

Mechanism of Action

EDHB exerts its inhibitory effect on PHDs through a dual mechanism, which is a key insight for experimental design:

-

Competitive Inhibition: As a structural analog of the 2-oxoglutarate co-substrate, EDHB competitively binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.[2][11]

-

Iron Chelation: The ortho-dihydroxy (catechol) moiety of EDHB is capable of chelating the ferrous iron (Fe²⁺) ion that is essential for PHD catalytic activity.[11][13] While its affinity for iron is lower than that of potent chelators like desferrioxamine, this activity contributes to its overall inhibitory effect by creating an effective iron deficiency at the enzyme's active site.[11]

Experimental Protocols for Evaluating EDHB

A multi-tiered approach is essential for rigorously characterizing the activity of any PHD inhibitor. The following protocols provide a validated workflow, progressing from biochemical confirmation to cellular and physiological endpoints.

Protocol 1: Cell-Based HIF-1α Stabilization by Western Blot

Objective: To visually confirm that EDHB treatment leads to the accumulation of HIF-1α protein in cultured cells.

Causality: This is the most direct and fundamental cellular assay. If EDHB inhibits PHDs, the immediate consequence should be the prevention of HIF-1α degradation, leading to a detectable increase in its protein levels.

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

EDHB (stock solution in DMSO, e.g., 100 mM).

-

Cobalt chloride (CoCl₂), as a positive control for hypoxia mimicry.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

-

Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-